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molecular formula C11H15ClN4 B8319856 6-(Piperidin-3-ylamino)nicotinonitrile hydrochloride

6-(Piperidin-3-ylamino)nicotinonitrile hydrochloride

Cat. No. B8319856
M. Wt: 238.72 g/mol
InChI Key: PYECIVUWHYVJGP-UHFFFAOYSA-N
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Patent
US09434731B2

Procedure details

2.24 g (3.4 mmol) of tert-butyl 3-[(5-cyanopyridin-2-yl)amino]piperidine-1-carboxylate (Example 35A) were dissolved in 4.3 ml of a solution of hydrochloric acid in dioxane (4 M), and the mixture was stirred at RT for 3 h. After the reaction had gone to completion, the solvent was removed completely. This gave 1.74 g (90% of theory) of the product as a solid.
Name
tert-butyl 3-[(5-cyanopyridin-2-yl)amino]piperidine-1-carboxylate
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][CH:10]2[CH2:15][CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11]2)=[N:7][CH:8]=1)#[N:2].[ClH:23]>O1CCOCC1>[ClH:23].[NH:12]1[CH2:13][CH2:14][CH2:15][CH:10]([NH:9][C:6]2[N:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:11]1 |f:3.4|

Inputs

Step One
Name
tert-butyl 3-[(5-cyanopyridin-2-yl)amino]piperidine-1-carboxylate
Quantity
2.24 g
Type
reactant
Smiles
C(#N)C=1C=CC(=NC1)NC1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
4.3 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed completely

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.N1CC(CCC1)NC1=CC=C(C=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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